1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a pyridinyl-substituted piperidine, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of pyridine with a suitable alkylating agent to introduce the piperidine ring.
Attachment of the Dimethoxyphenyl Group: The next step involves the introduction of the dimethoxyphenyl group. This can be done through a nucleophilic substitution reaction where the piperidine intermediate reacts with a dimethoxyphenyl halide.
Urea Formation: The final step is the formation of the urea linkage. This can be accomplished by reacting the intermediate with an isocyanate or by using a phosgene derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, which may reduce the urea linkage or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: Depending on the target, it can modulate signaling pathways, inhibit enzyme activity, or affect gene expression.
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the pyridinyl group, which may affect its binding affinity and biological activity.
1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea: The position of the pyridinyl group is different, potentially leading to variations in its chemical and biological properties.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-17-7-5-6-16(19(17)27-2)23-20(25)22-14-15-9-12-24(13-10-15)18-8-3-4-11-21-18/h3-8,11,15H,9-10,12-14H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZUXCGKPRIJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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